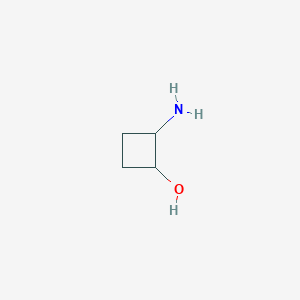
3-Chloro-4-(4-ethylphenoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Chloro-4-(4-ethylphenoxy)aniline” is a chemical compound with the molecular formula C14H14ClNO . It has a molecular weight of 247.73 .
Molecular Structure Analysis
The molecular structure of “3-Chloro-4-(4-ethylphenoxy)aniline” consists of a benzene ring with a chlorine atom and an ethylphenoxy group attached to it . The exact structural details could not be found in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Chloro-4-(4-ethylphenoxy)aniline” are not fully detailed in the search results. It is known that the compound has a molecular weight of 247.73 .Scientific Research Applications
Antimalarial Activity
This compound has been shown to exhibit antimalarial chemosuppression activity against both sensitive and resistant human and mice malaria parasites, suggesting it as a promising drug candidate for malaria treatment .
Antitumor Evaluation
A series of derivatives of this compound have been synthesized and evaluated for their antitumor activities. Some derivatives have shown significant antitumor activity, even outperforming known drugs like Imatinib on various cancer cell lines .
Proteomics Research
3-Chloro-4-(4-ethylphenoxy)aniline is also used in proteomics research due to its specific molecular interactions which can be crucial for understanding protein functions and structures .
Safety and Hazards
While specific safety data for “3-Chloro-4-(4-ethylphenoxy)aniline” is not available, general safety measures for handling anilines include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
Mechanism of Action
Target of Action
It is known that the compound is used in proteomics research , suggesting that it may interact with proteins or other biological molecules.
Mode of Action
As a chemical compound belonging to the family of aniline derivatives, it may interact with its targets through covalent bonding or other types of chemical interactions.
Pharmacokinetics
It is known that the compound has high intestinal absorption (hia) > 95% and has medium human ether-a-go-go related gene (herg) k+ channel inhibition risks . These properties could impact the compound’s bioavailability and its potential to cause side effects.
properties
IUPAC Name |
3-chloro-4-(4-ethylphenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c1-2-10-3-6-12(7-4-10)17-14-8-5-11(16)9-13(14)15/h3-9H,2,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGAIMCPINNRCHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=C(C=C(C=C2)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(4-ethylphenoxy)aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Furo[2,3-B]pyridine](/img/structure/B1315467.png)
![Hydrazinecarboxylic acid, 2-[(methylamino)thioxomethyl]-, ethyl ester](/img/structure/B1315468.png)

![5-Methoxybenzo[d]thiazole](/img/structure/B1315470.png)
